3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
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Overview
Description
3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a complex organic compound that belongs to the class of thiazolidinones and pyrazoles. This compound is of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a thiazolidinone ring and a pyrazole moiety, contributes to its diverse range of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions. The resulting intermediate is then cyclized to form the thiazolidinone ring.
Formation of the Pyrazole Moiety: The pyrazole moiety can be synthesized by the reaction of a suitable hydrazine derivative with a β-diketone under basic conditions.
Coupling of the Thiazolidinone and Pyrazole Moieties: The final step involves the coupling of the thiazolidinone and pyrazole moieties through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives at the dichlorobenzylidene moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry
In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new compounds with improved properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide involves multiple molecular targets and pathways. The thiazolidinone ring is known to interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The pyrazole moiety can interact with cellular receptors, modulating inflammatory responses and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl acetic acid: Similar structure but lacks the pyrazole moiety.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Similar structure but lacks the thiazolidinone ring.
Uniqueness
The uniqueness of 3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide lies in its combination of the thiazolidinone ring and pyrazole moiety. This dual structure allows for a broader range of biological activities and chemical reactions compared to similar compounds that lack one of these moieties.
Properties
Molecular Formula |
C24H20Cl2N4O3S2 |
---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C24H20Cl2N4O3S2/c1-14-21(23(33)30(28(14)2)17-6-4-3-5-7-17)27-20(31)10-11-29-22(32)19(35-24(29)34)12-15-8-9-16(25)13-18(15)26/h3-9,12-13H,10-11H2,1-2H3,(H,27,31)/b19-12- |
InChI Key |
SXXNHIOCVNFJBK-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=S |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=S |
Origin of Product |
United States |
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